5-Bromo-4-methylpyridine-2-carbonitrile

Übersicht

Beschreibung

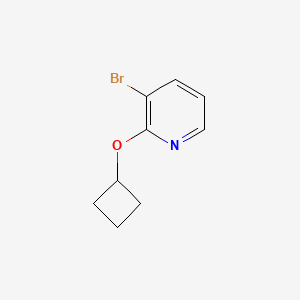

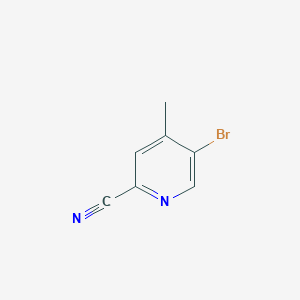

5-Bromo-4-methylpyridine-2-carbonitrile, also known as 5-Bromo-4-methylpicolinonitrile or 5-bromo-2-cyano-4-methylpyridine, is a colorless to light yellow crystalline powder . This chemical compound has a CAS number of 886364-86-9 and is widely used in the pharmaceutical industry as an intermediate .

Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . Moreover, this strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The planar molecule lies on a crystallographic plane of symmetry, with a half molecule present in the asymmetric unit . The only intermolecular interactions observed are weak tip-to-tail C3—H3⋯N1 interactions that form infinite chains along .Chemical Reactions Analysis

Pyridinols and pyridinamines are important intermediates with many applications in the chemical industry . The pyridine derivatives are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .Physical And Chemical Properties Analysis

5-Bromo-4-methylpyridine-2-carbonitrile has a molecular formula of C7H5BrN2 and a molar mass of 197.03 . It has a predicted boiling point of 293.3±35.0 °C and a predicted density of 1.61±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Energy Analysis

5-Bromo-4-methylpyridine-2-carbonitrile (5B4M2C) has been analyzed for its molecular structure and energy using computational calculations. These analyses include UV-Vis spectrum, molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and topology analyses. Such studies are crucial for understanding the reactivity and biological importance of 5B4M2C molecules (Arulaabaranam et al., 2021).

Antimicrobial Properties

Research indicates the potential antimicrobial properties of 5B4M2C derivatives. For instance, certain cyanopyridine derivatives, synthesized using 5B4M2C as a substrate, showed significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Synthesis of Novel Compounds

5B4M2C is used in the synthesis of novel compounds, including pyridine-based derivatives. These synthetic processes often involve Suzuki cross-coupling reactions and are vital for creating compounds with potential biological activities (Ahmad et al., 2017).

Corrosion Inhibition

Derivatives of 5B4M2C have been evaluated for their corrosion inhibition properties. For instance, pyrazolopyridine derivatives showed effectiveness in protecting mild steel in acidic environments, which is significant in industrial applications (Dandia et al., 2013).

Synthesis of Bioactive Pyrimidine Derivatives

5B4M2C is also involved in the synthesis of bioactive pyrimidine derivatives. These compounds have been tested for their antibacterial and antifungal activities, highlighting their potential in medical and pharmaceutical research (Rahimizadeh et al., 2011).

Inhibitor of Xanthine Oxidoreductase

One of the significant applications of 5B4M2C derivatives is as an inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition is relevant for treating conditions like hyperuricemia (Matsumoto et al., 2011).

Safety And Hazards

The compound is classified as harmful (Xn) according to the hazard symbols . The risk codes indicate that it is harmful if swallowed (R22), irritating to the respiratory system and skin (R37/38), and poses a risk of serious damage to eyes (R41) . Safety measures include rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes (S26), and wearing eye/face protection (S39) .

Eigenschaften

IUPAC Name |

5-bromo-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQLBGDFALXUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694156 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylpyridine-2-carbonitrile | |

CAS RN |

886364-86-9 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)

![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)

![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)